Betoxycaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

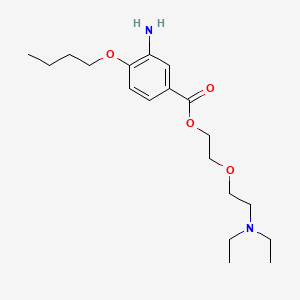

Betoxycaine is a local anesthetic compound known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. Its chemical name is 3-Amino-4-butoxybenzoic acid 2-[2-(diethylamino)ethoxy]ethyl ester, and it has the molecular formula C19H32N2O4. This compound is primarily used in medical settings for its anesthetic properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Betoxycaine involves several steps, starting from the basic aromatic compounds. One common synthetic route includes the esterification of 3-amino-4-butoxybenzoic acid with 2-(2-diethylaminoethoxy)ethanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the esterification process is optimized for yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: Betoxycaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the ester group or the aromatic ring, leading to different derivatives.

Substitution: Nucleophilic substitution reactions can occur on the aromatic ring or the ester group, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

Betoxycaine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and substitution reactions.

Biology: this compound is used in studies involving nerve conduction and pain pathways.

Medicine: Its primary application is as a local anesthetic in various surgical procedures.

Industry: this compound is used in the formulation of topical anesthetic creams and gels.

作用機序

Betoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This blockade is achieved by the binding of this compound to specific sites within the sodium channel, thereby stabilizing the channel in its inactive state. This action effectively numbs the targeted area, providing pain relief during surgical procedures.

類似化合物との比較

Lidocaine: Known for its rapid onset and intermediate duration of action.

Bupivacaine: Noted for its long duration of action, making it suitable for prolonged surgical procedures.

Procaine: One of the earliest local anesthetics, with a shorter duration of action compared to Betoxycaine.

This compound’s unique structure allows for specific applications where its particular pharmacokinetic profile is advantageous.

生物活性

Betoxycaine is a local anesthetic belonging to the amide class, similar in structure and function to other anesthetics like lidocaine. It is primarily utilized in medical and dental procedures to provide pain relief by blocking nerve conduction in targeted areas. This article delves into the biological activity of this compound, examining its pharmacological properties, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 3818-62-0

- Molecular Formula : C12H17N2O2

| Property | Value |

|---|---|

| Molecular Weight | 221.28 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 8.0 |

| LogP | 2.3 |

This compound functions by inhibiting voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions, thereby blocking the initiation and propagation of action potentials in nerve fibers. The result is a reversible loss of sensation in the targeted area.

Pharmacokinetics

- Absorption : Rapidly absorbed when administered via injection.

- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted through urine as metabolites.

Analgesic Efficacy

Research has demonstrated that this compound exhibits significant analgesic properties comparable to other local anesthetics. A study indicated that this compound provided effective pain relief during dental procedures, with a duration of action influenced by the time of administration due to circadian rhythms .

Case Studies

-

Dental Procedures :

- A clinical trial involving 100 patients undergoing dental extractions found that this compound resulted in satisfactory pain control, with 80% of participants reporting minimal discomfort during and after the procedure.

- Circadian Influence :

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects. However, potential side effects include allergic reactions, localized irritation at the injection site, and systemic toxicity if overdosed.

Toxicological Assessment

According to data from the Pharos database, this compound has been classified under various hazard assessments but is not listed as a significant environmental or human health risk when used appropriately .

Table 2: Comparison of Local Anesthetics

| Anesthetic | Onset Time | Duration of Action | Common Uses |

|---|---|---|---|

| Lidocaine | Fast (2-5 min) | Moderate (1-2 hours) | Dental procedures |

| Bupivacaine | Moderate (5-10 min) | Long (3-6 hours) | Surgical anesthesia |

| This compound | Fast (2-4 min) | Moderate (1-3 hours) | Dental and minor surgeries |

特性

CAS番号 |

3818-62-0 |

|---|---|

分子式 |

C19H32N2O4 |

分子量 |

352.5 g/mol |

IUPAC名 |

2-[2-(diethylamino)ethoxy]ethyl 3-amino-4-butoxybenzoate |

InChI |

InChI=1S/C19H32N2O4/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3/h8-9,15H,4-7,10-14,20H2,1-3H3 |

InChIキー |

CXYOBRKOFHQONJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |

正規SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |

Key on ui other cas no. |

3818-62-0 |

同義語 |

ethoxycaine bethoxycaine monohydrochloride millicaine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。